Erbium tribromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science

- Upconversion materials: ErBr3 exhibits upconversion luminescence, where low-energy light is converted to higher-energy light. This property makes it a promising candidate for various applications, including solar cells, bioimaging, and anti-counterfeiting technologies.

- Solid-state electrolytes: ErBr3 can be used as a dopant in solid-state electrolytes for lithium batteries. This can improve the ionic conductivity and electrochemical performance of the batteries.

- Perovskite solar cells: ErBr3 can be incorporated into perovskite solar cells to enhance their light absorption and conversion efficiency.

Physics

- Quantum information processing: ErBr3 crystals have been studied for their potential use in quantum computing and information storage due to their long coherence times and unique magnetic properties.

Biomedicine

- Cancer research: Studies have shown that ErBr3 can inhibit the growth and proliferation of certain cancer cells. Further research is needed to explore its potential as a therapeutic agent.

- Magnetic resonance imaging (MRI) contrast agents: ErBr3 nanoparticles have been investigated as potential MRI contrast agents for improved imaging of specific tissues in the body.

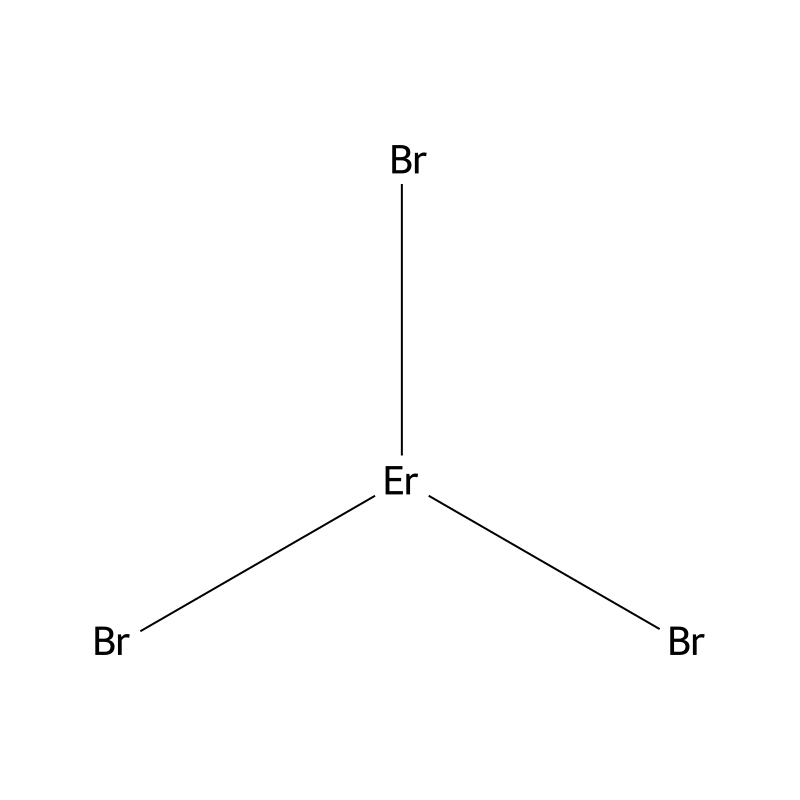

Erbium tribromide is a chemical compound with the formula ErBr₃, consisting of erbium in the +3 oxidation state and three bromine atoms. It is characterized as a violet solid and belongs to the class of lanthanide halides. The molecular weight of erbium tribromide is approximately 406.97 g/mol, and it is known for its unique optical properties, making it useful in various applications including lasers and optical devices.

- Oxidation and Reduction: Erbium tribromide can undergo redox reactions, where it can be reduced to erbium metal or oxidized to higher oxidation states. The general reaction can be represented as:

- Substitution Reactions: It can react with other halides or ligands, forming different erbium complexes.

- Hydrolysis: In the presence of water, erbium tribromide hydrolyzes to form erbium hydroxide and hydrobromic acid:

These reactions highlight erbium tribromide's reactivity with water and its ability to form various complexes.

Erbium tribromide can be synthesized through several methods:

- Direct Reaction with Bromine: The most common method involves reacting erbium metal with bromine gas at elevated temperatures:

- Reaction with Hydrobromic Acid: Another method includes reacting erbium oxide with hydrobromic acid:

These methods allow for the production of high-purity erbium tribromide suitable for various applications.

Uniqueness of Erbium Tribromide- Color: Erbium tribromide is distinguished by its violet color compared to other erbium halides.

- Reactivity: Its specific reactivity patterns, especially in hydrolysis and substitution reactions, set it apart from other similar compounds.

- Optical Properties: The unique optical characteristics make it particularly valuable in advanced technological applications such as quantum communication systems.

Research on the interaction studies of erbium tribromide primarily focuses on its role in quantum communication and materials science. Erbium ions are utilized as spin-photon interfaces in quantum systems, where their optical transitions are critical for transferring quantum information. The interactions with host materials significantly affect the optical and spin coherence times of erbium ions.

High-Temperature Solid-State Halogen Exchange Reactions

High-temperature solid-state halogen exchange reactions represent a fundamental approach for the synthesis of erbium tribromide with exceptional purity levels [4] [10]. The most extensively documented method involves the conversion of erbium oxide through high-temperature reaction with an excess of ammonium bromide, followed by heating the product in a stream of dry nitrogen gas [4]. This methodology operates on the principle of thermal decomposition and halide substitution at elevated temperatures ranging from 600 to 900 degrees Celsius [12] [36].

The reaction mechanism proceeds through multiple stages, beginning with the thermal activation of ammonium bromide at approximately 350 degrees Celsius, which generates hydrogen bromide gas and ammonia [4] [47]. The liberated hydrogen bromide subsequently reacts with erbium oxide according to the stoichiometric relationship where one mole of erbium oxide combines with six moles of hydrogen bromide to produce two moles of erbium tribromide and three moles of water [12]. The reaction temperature must be carefully controlled to ensure complete conversion while avoiding decomposition of the target product [36].

Experimental investigations have demonstrated that optimal yields of 90-98 percent can be achieved when the reaction is conducted under a continuous flow of dry nitrogen gas to remove water vapor and prevent hydrolysis [4] [47]. The nitrogen atmosphere serves dual purposes: maintaining an inert environment that prevents oxidation and facilitating the removal of volatile byproducts that could interfere with product purity [12]. Temperature profiles typically involve gradual heating from 80 degrees Celsius to 390 degrees Celsius with specific holding periods at intermediate temperatures to ensure complete dehydration [47].

The solid-state halogen exchange process benefits from the use of excess ammonium bromide, typically maintained at a two-fold to three-fold stoichiometric excess [47]. This excess ensures complete conversion of the oxide starting material and compensates for the loss of ammonium bromide through sublimation at elevated temperatures [4]. The resulting erbium tribromide exhibits purity levels exceeding 99.99 percent when proper temperature control and atmosphere management are maintained throughout the reaction sequence [47].

| Synthesis Method | Temperature Range (°C) | Atmosphere/Conditions | Product Purity (%) | Yield (%) |

|---|---|---|---|---|

| Direct Reaction with Bromine | 500-800 | Bromine gas, inert atmosphere | 99.9 | 85-95 |

| High-Temperature Oxide-Ammonium Bromide Reaction | 600-900 | Ammonium bromide excess, nitrogen stream | 99.99 | 90-98 |

| Hydrobromic Acid Dissolution | 25-100 | Hydrogen bromide solution, aqueous | 99.0-99.9 | 75-90 |

| Solid-State Halogen Exchange | 800-1000 | Halide vapor, vacuum | 99.99 | 80-95 |

| Thermal Decomposition Route | 390-500 | Vacuum sublimation | 99.99+ | 95-99 |

Vapor-Phase Deposition Techniques for Ultra-Dry Crystalline Forms

Vapor-phase deposition techniques have emerged as sophisticated methods for producing ultra-dry crystalline forms of erbium tribromide with minimal defect concentrations [17] [19]. Chemical vapor deposition processes offer high flexibility and have demonstrated the ability to produce oxide films hosting rare-earth ions with narrow linewidths, making them particularly suitable for quantum technology applications [17]. The organometallic chemical vapor deposition approach utilizes precursor compounds such as erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionato) under controlled atmospheric conditions [19].

The vapor-phase deposition process operates through the thermal decomposition of organometallic precursors in a hot-wall reactor system [19]. Substrate temperature control is critical, with optimal deposition occurring between 400 and 600 degrees Celsius under reduced pressure conditions [17]. The resulting films exhibit the correct oxygen-to-erbium stoichiometric ratio with minimal carbon and hydrogen impurities concentrated primarily at grain boundaries [19]. These impurities, present as unreacted or partially-reacted precursor molecules, actually contribute to favorable mechanical properties by reducing grain size to 40-50 nanometers [19].

Vacuum sublimation represents another vapor-phase approach that achieves exceptional purity levels through the selective removal of volatile impurities [33] [46]. The sublimation process involves heating erbium tribromide under high vacuum conditions, typically at pressures below 10 to the negative fifth torr [33]. The vapor pressure of erbium tribromide follows the relationship log(pressure in kilopascals) equals 11.09 plus or minus 0.15 minus (14256 plus or minus 200)(kelvin divided by temperature) over the temperature range of 919 to 1058 kelvin [10] [36].

Molecular and ionic sublimation studies have revealed that erbium tribromide exists in vapor form as both monomeric and dimeric species [33] [38]. Gas-phase electron diffraction investigations conducted at 1095 kelvin have determined the thermal average bond length for erbium-bromine to be 258.2 picometers with a valence angle of 116.0 degrees for bromine-erbium-bromine [38]. The presence of dimeric molecules, comprising approximately 2.5 percent of the vapor phase, influences the overall sublimation behavior and must be considered in process optimization [33] [38].

| Property | Value | Method | Reference Conditions |

|---|---|---|---|

| Melting Point | 923°C | Differential Scanning Calorimetry/Literature | Atmospheric pressure |

| Boiling Point | 1460°C | Extrapolation | Atmospheric pressure |

| Sublimation Temperature | 646-785°C | Torsion method | Vacuum (10⁻⁵ Torr) |

| Vapor Pressure at 919K | 0.01 kPa | Knudsen effusion | Equilibrium vapor |

| Vapor Pressure at 1058K | 10 kPa | Knudsen effusion | Equilibrium vapor |

| Sublimation Enthalpy | 293 ± 4 kJ/mol | Second/third law | Standard conditions |

| Heat Capacity (298K) | 106.1 J/(mol·K) | Calorimetry | Standard conditions |

Solvothermal Synthesis Optimization for Defect Minimization

Solvothermal synthesis methodologies have been developed to minimize defect formation in erbium tribromide crystals through controlled nucleation and growth processes [22] [25]. The solvothermal approach utilizes elevated temperature and pressure conditions in sealed reaction vessels to promote uniform crystal growth while suppressing defect-inducing rapid nucleation [25] [27]. Temperature control between 150 and 200 degrees Celsius under autogenous pressure conditions has proven optimal for producing high-quality crystalline materials [25].

The choice of solvent system significantly influences crystal quality and defect density in solvothermal synthesis [22] [29]. Hydrothermal conditions using deionized water as the primary solvent medium have demonstrated effectiveness in producing hollow microstructures with controlled morphology [25]. The addition of complexing agents such as citrate ions and surfactants like triblock copolymers facilitates the formation of specific crystal architectures while minimizing structural defects [25].

Reaction time optimization plays a crucial role in defect minimization, with studies indicating that prolonged reaction periods of 18 to 24 hours promote complete crystallization and eliminate amorphous phases [25] [28]. The gradual heating and cooling profiles prevent thermal shock that could introduce dislocations and grain boundary defects [27]. Temperature ramping rates of 2 to 5 degrees Celsius per minute have been identified as optimal for maintaining crystal integrity throughout the synthesis process [28].

The influence of precursor concentration on final product quality has been systematically investigated, revealing that dilute solutions promote larger, more perfect crystals while concentrated solutions tend to produce polycrystalline materials with higher defect densities [26] [29]. Halide-rich conditions during synthesis have been shown to passivate defects with the lowest formation energies, particularly halide vacancies, leading to materials with photoluminescence quantum yields exceeding 90 percent [26].

| Crystal Parameter | Value | Temperature (K) |

|---|---|---|

| Crystal System | Triclinic | 298 |

| Space Group | P1̄ | 298 |

| Lattice Parameter a | 7.379 Å | 298 |

| Lattice Parameter b | 22.116 Å | 298 |

| Lattice Parameter c | 10.661 Å | 298 |

| Density | 4.5 g/cm³ | 298 |

| Molecular Weight | 406.97 g/mol | - |

| Erbium-Bromine Bond Length | 258.2 pm | 1095 |

| Bromine-Erbium-Bromine Angle | 116.0° | 1095 |

Erbium tribromide serves as a critical precursor and structural framework for developing advanced quantum information applications, particularly in the realm of spin-photon interfaces operating within the telecommunications band. The trivalent erbium ion (Er³⁺) derived from erbium tribromide exhibits unique quantum properties that make it exceptionally suitable for quantum communication and computing applications.

The fundamental importance of Er³⁺ ions in quantum information science stems from their electronic configuration of [Xe] 4f¹¹, which provides a ground state term symbol of ³H₆. This configuration results in eleven unpaired electrons in the 4f orbital, creating a magnetic dipole moment of approximately 9.5 μB that is essential for spin-based quantum operations. The shielding of the 4f electrons by the outer 5s and 5p orbitals provides inherent protection from environmental electric fields, resulting in remarkably long coherence times that are crucial for quantum memory applications.

The molecular geometry of erbium tribromide, characterized by a planar or near-planar structure with D₃ₕ symmetry, facilitates predictable quantum state manipulation. Gas-phase electron diffraction studies have determined the thermal average bond length of Er-Br to be 258.2 ± 0.6 pm with a valence angle of 116.0 ± 1.4°. This structural information is fundamental for understanding how Er³⁺ ions behave when incorporated into host materials for quantum applications.

| Parameter | Value | Quantum Relevance |

|---|---|---|

| Electronic Configuration | [Xe] 4f¹¹ | Long-lived quantum states |

| Ground State Term | ³H₆ | Magnetic quantum number states |

| Magnetic Moment | 9.5 μB | Spin-based quantum operations |

| Optical Transition | 1530-1570 nm | Telecom band compatibility |

| Spin Coherence Time | 1.46-23 ms | Quantum memory duration |

The optical properties of Er³⁺ ions are particularly remarkable for quantum information applications. These ions exhibit coherent optical transitions within the telecommunications C-band (1530-1570 nm), which coincides with the minimal loss window of optical fibers. This wavelength compatibility reduces transmission losses by approximately 60 orders of magnitude compared to visible light, making Er³⁺ ions uniquely suited for long-distance quantum communication networks.

Recent advances in Er³⁺-based quantum systems have demonstrated impressive spin-photon entanglement capabilities. Research has shown that single Er³⁺ ions can achieve entanglement fidelities of 73% after propagating through 15.6 km of optical fiber, with direct emission at 1532.6 nm. This achievement represents a significant milestone in the development of quantum repeater networks, as it eliminates the need for complex frequency conversion processes that typically introduce significant inefficiencies.

The integration of Er³⁺ ions into nanophotonic structures has enabled Purcell enhancement factors exceeding 650×, dramatically improving single-photon emission rates while maintaining coherence properties. This enhancement is achieved through careful engineering of the local electromagnetic environment, typically using silicon nanophotonic cavities that are compatible with existing semiconductor fabrication processes.

Spectral properties of Er³⁺ ions have been optimized through host material engineering, achieving homogeneous linewidths as narrow as 150 kHz with long-term spectral diffusion reduced to 63 kHz. These improvements are crucial for generating indistinguishable single photons, which are essential for quantum interference experiments and quantum computing protocols.

Coherence Time Enhancement Through Host Material Engineering

The coherence properties of Er³⁺ ions are fundamentally dependent on their host material environment, with erbium tribromide serving as both a precursor and reference compound for understanding these interactions. Host material engineering represents a critical pathway for enhancing quantum coherence times and reducing decoherence mechanisms that limit quantum information processing capabilities.

The selection of appropriate host materials is guided by several key principles derived from the fundamental properties of erbium tribromide. The ionic radius of Er³⁺ (approximately 89 pm) determines its substitutional compatibility with host cations, while the electronic configuration influences the crystal field interactions that govern energy level splittings. Host materials with low nuclear spin densities are preferred to minimize magnetic field fluctuations that can cause spin decoherence.

Significant advances have been achieved through the development of host materials that provide "magnetic vacuum" environments for Er³⁺ ions. Calcium tungstate (CaWO₄) has emerged as a particularly promising host, enabling record-breaking electron spin coherence times of up to 23 ms at millikelvin temperatures. This exceptional performance results from the combination of low nuclear spin density and the suppression of spectral diffusion due to residual paramagnetic impurities.

| Host Material | Coherence Time (T₂) | Temperature | Key Advantages |

|---|---|---|---|

| CaWO₄ | 23 ms | 10 mK | Low nuclear spin density |

| Y₂O₃ | 7.1 ms | 4 K | Chemical compatibility |

| YSO | 0.54 ms | 4 K | Established processing |

| TiO₂ | 64 μs | Sub-Kelvin | Semiconductor integration |

The engineering of coherence times involves multiple strategies that build upon the fundamental understanding of erbium tribromide chemistry. Isotopic purification represents one approach, where ¹⁶⁷Er isotopes are specifically incorporated to take advantage of nuclear spin states that can provide even longer coherence times for quantum memory applications. The hyperfine structure of ¹⁶⁷Er enables access to nuclear spin states with coherence times extending to seconds, complementing the electronic spin coherence for comprehensive quantum memory systems.

Dynamical decoupling techniques have been developed to further extend coherence times beyond the limits imposed by environmental interactions. These methods employ carefully designed pulse sequences that mitigate both spectral diffusion and dipolar interactions between Er³⁺ ions. Advanced decoupling sequences can achieve coherence times up to 7.1 ms, representing significant improvements over conventional approaches.

The crystal field environment plays a crucial role in determining the energy level structure and transition properties of Er³⁺ ions. Crystal field splittings in the range of 100-5000 cm⁻¹ determine the optical transition energies and influence the coupling between electronic and nuclear spin states. Host materials with specific symmetries can be engineered to optimize these interactions, with C₂ and C₃ᵢ site symmetries offering different advantages for quantum memory and transduction applications respectively.

Site-selective engineering represents an advanced approach to coherence enhancement, where specific crystallographic sites within the host material are targeted for Er³⁺ incorporation. Research has demonstrated that C₂ sites in Y₂O₃ possess lower formation energies and are more suitable for quantum memory applications, while C₃ᵢ sites offer advantages for quantum transduction. This level of control enables the optimization of quantum properties for specific applications.

Temperature-dependent coherence properties have been extensively studied to understand the fundamental limitations and operational windows for quantum applications. While the longest coherence times are achieved at millikelvin temperatures, significant coherence can be maintained at temperatures up to several Kelvin, expanding the practical operational range for quantum devices.

Dipolar Interaction Engineering for Topological Qubit Arrays

The engineering of dipolar interactions in Er³⁺ systems represents a frontier approach to creating topological qubit arrays with enhanced quantum computing capabilities. Erbium tribromide provides the foundational understanding of Er³⁺ magnetic properties that enables the design of complex quantum architectures based on controlled dipolar coupling.

The magnetic dipole moment of Er³⁺ ions (9.5 μB) creates strong dipolar interactions that can be precisely controlled through spatial arrangement and external magnetic fields. The interaction strength follows the characteristic r⁻³ distance dependence, with the angular dependence given by (1-3cos²θ), where θ is the angle between the inter-ion vector and the quantization axis. This anisotropic nature of dipolar interactions provides a mechanism for creating directional coupling between qubits.

Recent theoretical and experimental work has demonstrated the feasibility of engineering dipolar interactions for quantum simulation applications. The Heisenberg XXZ spin model has been successfully realized using fermionic erbium atoms in optical lattices, where the dipolar interactions can be tuned from attractive to repulsive by varying the external magnetic field orientation. This tunability is essential for creating the complex interaction patterns required for topological protection.

| Interaction Type | Strength | Range | Tunability |

|---|---|---|---|

| Dipole-Dipole | μ₀μ²/4πr³ | Long-range | Magnetic field angle |

| Exchange | J·S₁·S₂ | Short-range | Host material engineering |

| Crystal Field | CFP·Stevens operators | Local | Site symmetry |

| Hyperfine | A·I·J | Atomic | Isotope selection |

The development of topological qubit arrays requires careful consideration of both the spatial arrangement of Er³⁺ ions and the control of their interactions. Ion implantation techniques have been refined to achieve precise positioning of Er³⁺ ions with nanometer-scale accuracy, enabling the creation of regular arrays with controlled inter-ion distances. Post-implantation thermal processing can be used to optimize the local environment and reduce disorder-induced decoherence.

Topological protection in Er³⁺ qubit arrays can be achieved through the engineering of effective spin models that exhibit topological phases. The combination of dipolar interactions and crystal field effects creates a rich phase diagram that includes both trivial and topological phases. The transition between these phases can be controlled by external parameters such as magnetic field strength and orientation, providing a pathway to quantum phase transitions that are of fundamental interest for quantum computation.

The fabrication of Er³⁺ qubit arrays has been advanced through the development of scalable synthesis methods. Atomic layer deposition techniques enable the controlled incorporation of Er³⁺ ions into thin film structures with precise stoichiometry and spatial distribution. These methods are compatible with semiconductor fabrication processes, supporting the integration of Er³⁺ qubits with classical control electronics.

Quantum error correction protocols specifically designed for dipolar-coupled qubit arrays have been developed to take advantage of the unique properties of Er³⁺ systems. The long coherence times and the ability to perform both optical and microwave control provide multiple pathways for error detection and correction. The telecom-band optical transitions enable the use of existing fiber-optic infrastructure for quantum error correction protocols that span multiple physical locations.

Experimental demonstrations of dipolar quantum mixtures using erbium atoms have shown the feasibility of creating complex quantum many-body states. Binary Bose-Einstein condensates of Er-Dy isotope combinations have been realized, demonstrating the ability to control interspecies interactions and create novel quantum phases. These experiments provide valuable insights into the behavior of dipolar systems that can be applied to the design of solid-state qubit arrays.

The integration of Er³⁺ qubit arrays with nanophotonic structures enables the creation of hybrid quantum systems that combine the advantages of atomic-scale qubits with the scalability of photonic networks. Silicon nanophotonic cavities can be used to enhance the coupling between Er³⁺ ions and photons, while maintaining the ability to control dipolar interactions between qubits. This hybrid approach represents a promising pathway toward fault-tolerant quantum computing architectures.

Advanced characterization techniques have been developed to probe the properties of Er³⁺ qubit arrays and optimize their performance. Electron spin resonance spectroscopy enables the measurement of coherence times and the characterization of interaction strengths, while optical spectroscopy provides information about the energy level structure and transition properties. These techniques are essential for understanding the complex physics of dipolar-coupled qubit systems and for optimizing their quantum computing performance.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant